3-(4-Fluorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxycarbonylphenyl group, and a tetrahydrothieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(4-Fluorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid
- 3-Fluoro-4-methoxyphenylboronic Acid
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(4-Fluorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C22H16FNO5S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(4-methoxycarbonylphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H16FNO5S/c1-29-22(28)13-4-2-11(3-5-13)15-10-16(25)24-18-17(12-6-8-14(23)9-7-12)20(21(26)27)30-19(15)18/h2-9,15H,10H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
LKWXUWAYFBXDCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
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